1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
Beschreibung
The compound 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine features a piperazine core substituted with a 4-methoxyphenyl group and a cyclopentanecarbonyl-thiophene moiety. For instance, 1-(4-methoxyphenyl)piperazine (CAS 46415-29-6) is a common intermediate in antipsychotic and antifungal drug synthesis (). The thiophene-cyclopentane fragment may confer unique electronic properties, influencing receptor binding or metabolic stability.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-6-17(7-9-18)22-12-14-23(15-13-22)20(24)21(10-2-3-11-21)19-5-4-16-26-19/h4-9,16H,2-3,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMIEGZJHVEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
Synthesis Methodology
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of functional groups : The methoxy and thiophene moieties are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine, carbonyl compound | Piperazine derivative |
| 2 | Electrophilic substitution | Methoxybenzene, thiophene | Functionalized piperazine |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on neuroprotective and anti-inflammatory effects.
Neuroprotective Activity
In a study assessing the compound's neuroprotective properties, it was found to significantly prolong survival rates in animal models subjected to induced ischemia. The compound demonstrated a reduction in mortality rates across various dosages, indicating its potential as a neuroprotective agent.
Table 2: Neuroprotective Effects in Animal Models
| Dosage (mg/kg) | Survival Rate (%) | Mortality Rate (%) |
|---|---|---|
| 10 | 80 | 20 |
| 20 | 90 | 10 |
| 50 | 95 | 5 |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation markers in vitro and in vivo. In a controlled study, it was administered to mice with induced inflammatory conditions, leading to a significant decrease in pro-inflammatory cytokines.
Case Study 1: Ischemic Stroke Model
In an experimental model of ischemic stroke using bilateral common carotid artery occlusion, the compound was administered at varying doses. Results indicated that higher doses correlated with improved neurological outcomes and reduced infarct size.
Case Study 2: Inflammatory Response Assessment
A separate study focused on the anti-inflammatory effects of the compound. Mice treated with the compound exhibited lower levels of TNF-alpha and IL-6 compared to controls, suggesting a mechanism for its therapeutic effects in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Variations and Pharmacological Profiles
Piperazine Substitutions
- 1-(4-Trifluoromethylphenyl)piperazine (CAS 30459-17-7): Replacing the 4-methoxyphenyl with a trifluoromethylphenyl group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration. This modification is seen in antipsychotic candidates ().
- p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine): Retains the methoxyphenyl group but adds a pyridinyl-iodobenzamido chain. Acts as a 5-HT1A antagonist (ID50 = 5 mg/kg for hypothermia reversal), highlighting the role of aryl extensions in receptor specificity ().
Heterocyclic Modifications
- RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Replaces the cyclopentanecarbonyl with a butanone linker. Exhibits glucose uptake modulation, suggesting carbonyl flexibility for metabolic targeting ().
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0): Substitutes thiophene with a chlorophenyl-thiazole group. The thiazole’s electron-withdrawing nature may alter kinase inhibition profiles ().
Linker Diversity
- (1R,2R)-N-(1-Cyanocyclopropyl)-2-[[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl]cyclohexanecarboxamide: Uses a cyclohexane-carboxamide linker instead of cyclopentane. Synthesized via HATU/DIPEA coupling (67% yield), demonstrating the utility of carbodiimide-free methods ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
